

# Technical Guide: Spectroscopic and Synthetic Overview of 4-(Aminomethyl)-3-methylbenzonitrile

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## Compound of Interest

**Compound Name:** 4-(Aminomethyl)-3-methylbenzonitrile

**Cat. No.:** B1288000

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Audience: Researchers, scientists, and drug development professionals.

**Disclaimer:** Extensive searches of publicly available scientific databases and literature have yielded limited specific experimental spectroscopic data and detailed synthesis protocols for **4-(Aminomethyl)-3-methylbenzonitrile**. The information presented herein is based on general chemical principles, data for structurally similar compounds, and its potential applications in drug discovery as an intermediate for inhibitors of specific signaling pathways.

## Introduction

**4-(Aminomethyl)-3-methylbenzonitrile** is a substituted aromatic nitrile containing a reactive aminomethyl group. This combination of functional groups makes it a valuable, albeit not widely documented, building block in medicinal chemistry. Its structural motifs suggest potential utility in the synthesis of targeted therapeutic agents, particularly as an intermediate for Son of sevenless homolog 1 (SOS1) and Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors. This guide provides a theoretical framework for its spectroscopic properties, a potential synthetic approach, and an overview of the relevant biological pathways.

## Predicted Spectroscopic Data

While experimental spectra for **4-(Aminomethyl)-3-methylbenzonitrile** are not readily available, its spectroscopic characteristics can be predicted based on the functional groups present in the molecule. The following tables summarize the expected spectroscopic data.

**Table 1: Predicted Infrared (IR) Spectroscopy Data**

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Notes
N-H Stretch (amine)	3400-3250	Medium (two bands for primary amine)	Broad due to hydrogen bonding.
C-H Stretch (aromatic)	3100-3000	Medium to Weak	
C-H Stretch (aliphatic)	2960-2850	Medium	From the methyl and aminomethyl groups.
C≡N Stretch (nitrile)	2240-2220	Strong, Sharp	Conjugation with the aromatic ring shifts this to a lower frequency. <a href="#">[1]</a>
C=C Stretch (aromatic)	1600-1450	Medium to Strong	Multiple bands are expected.
N-H Bend (amine)	1650-1580	Medium	
C-N Stretch (amine)	1250-1020	Medium	

**Table 2: Predicted  $^1\text{H}$  NMR Spectroscopy Data**

Protons	Predicted				Notes
	Chemical Shift	Multiplicity	Integration		
	( $\delta$ , ppm)				
Aromatic H	7.2-7.6	Multiplet	3H		The exact shifts and coupling will depend on the substitution pattern.
-CH <sub>2</sub> -NH <sub>2</sub>	3.8-4.0	Singlet	2H		The benzylic protons are deshielded by the aromatic ring and the amino group.
-CH <sub>3</sub>	2.2-2.4	Singlet	3H		Attached directly to the aromatic ring.
-NH <sub>2</sub>	1.5-2.5	Broad Singlet	2H		Chemical shift can vary with solvent and concentration; may exchange with D <sub>2</sub> O.

**Table 3: Predicted <sup>13</sup>C NMR Spectroscopy Data**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
Quaternary C (aromatic, attached to CN)	110-115	
C≡N (nitrile)	118-120	
Aromatic CH	125-135	Multiple signals expected.
Quaternary C (aromatic, attached to $\text{CH}_3$ )	135-140	
Quaternary C (aromatic, attached to $\text{CH}_2\text{NH}_2$ )	140-145	
- $\text{CH}_2\text{-NH}_2$	45-50	Benzyllic carbon.
- $\text{CH}_3$	20-25	

**Table 4: Predicted Mass Spectrometry Data**

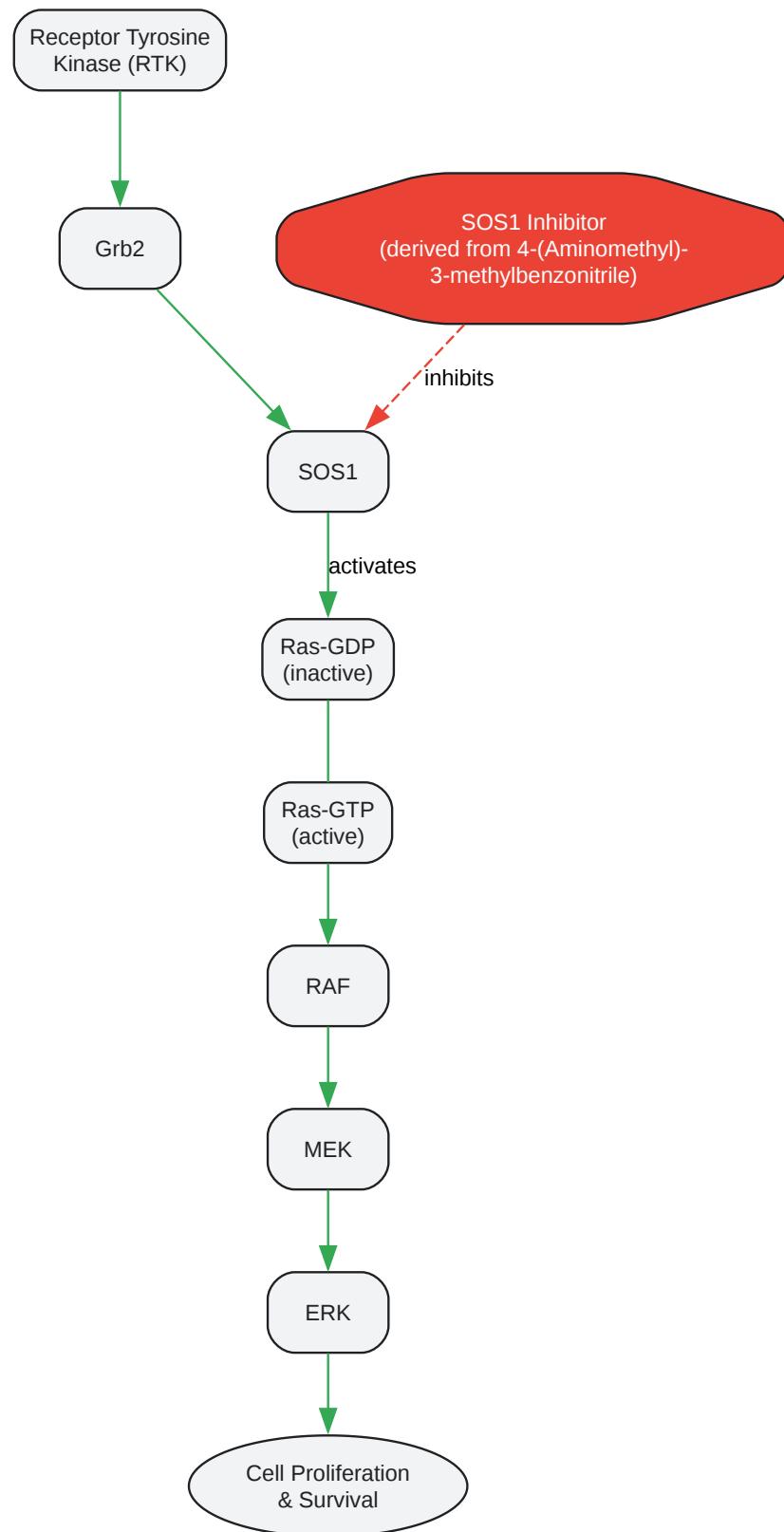
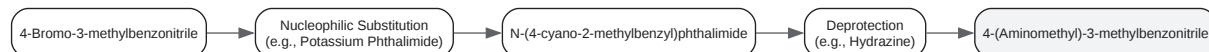
Ion	Predicted m/z	Notes
$[\text{M}]^+$	146.08	Molecular ion.
$[\text{M-NH}_2]^+$	130.07	Loss of the amino group.
$[\text{M-CH}_2\text{NH}_2]^+$	116.06	Loss of the aminomethyl group.

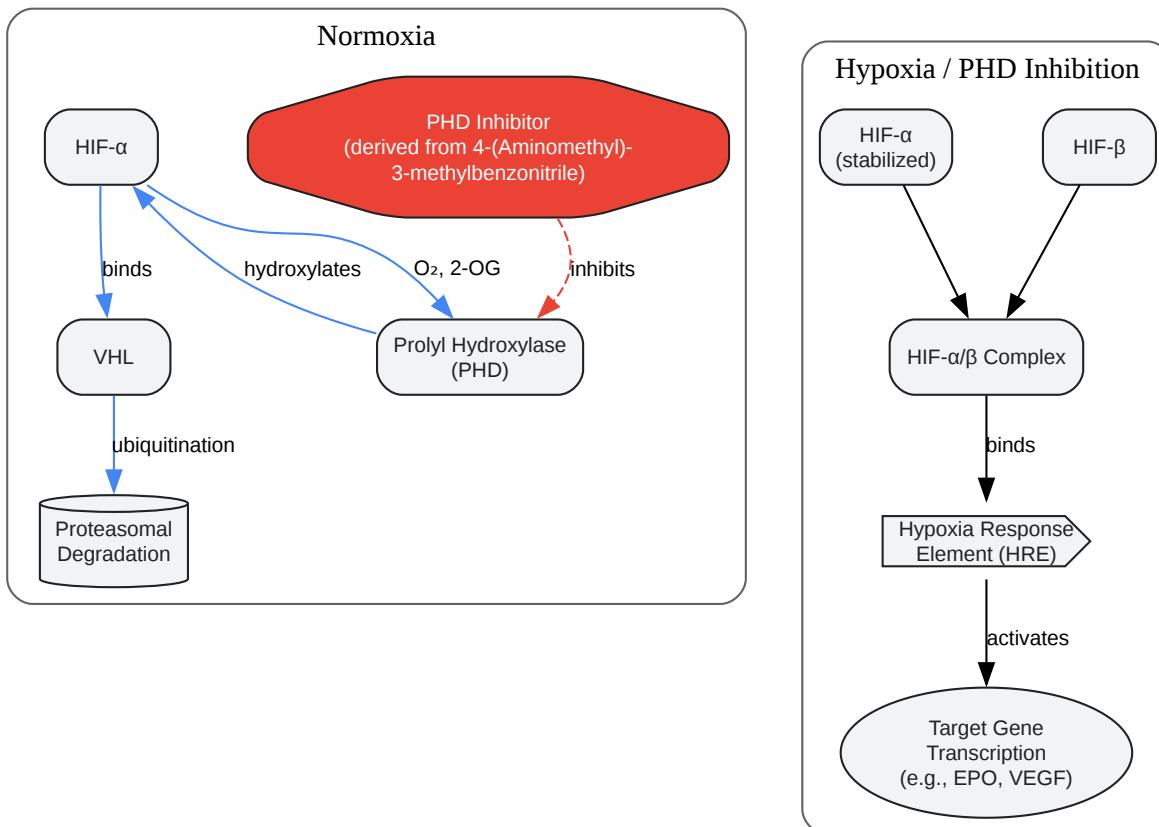
## Synthesis Protocol

A specific, validated synthesis protocol for **4-(Aminomethyl)-3-methylbenzonitrile** is not described in readily accessible literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations and protocols for similar molecules. A common strategy would involve the reduction of a corresponding nitrile or the amination of a benzylic halide.

## Hypothetical Synthesis Workflow

A potential synthetic route could start from 4-bromo-3-methylbenzonitrile, proceeding through a nucleophilic substitution with a protected amine equivalent, followed by deprotection.





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## References

- 1. [biosynth.com](http://biosynth.com) [biosynth.com]
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